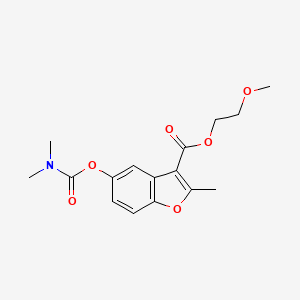

2-Methoxyethyl 5-((dimethylcarbamoyl)oxy)-2-methylbenzofuran-3-carboxylate

Description

The compound 2-Methoxyethyl 5-((dimethylcarbamoyl)oxy)-2-methylbenzofuran-3-carboxylate is a benzofuran derivative characterized by a dimethylcarbamoyloxy substituent at the 5-position of the benzofuran core. This carbamate group distinguishes it from other benzofuran carboxylate esters, which typically feature ether, ester, or halogenated substituents.

Properties

IUPAC Name |

2-methoxyethyl 5-(dimethylcarbamoyloxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO6/c1-10-14(15(18)21-8-7-20-4)12-9-11(5-6-13(12)22-10)23-16(19)17(2)3/h5-6,9H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDGGVPSPDDAIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)N(C)C)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-Methoxyethyl 5-((dimethylcarbamoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic derivative of benzofuran, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, cytotoxicity, and potential therapeutic applications, supported by relevant data tables and case studies.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of benzofuran derivatives on various cancer cell lines. For instance, a series of substituted benzofuran/oxadiazole hybrids demonstrated significant cytotoxicity against HCT116 (colon cancer) and MIA PaCa2 (pancreatic cancer) cell lines. The most active compounds exhibited IC50 values ranging from 3.27 to 9.71 μM, indicating strong potential for anticancer activity .

Table 1: Cytotoxic Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 6a | HCT116 | 9.71 | Inhibition of GSK3β |

| 6b | MIA PaCa2 | 7.48 | Induction of apoptosis |

| 6c | HCT116 | 3.27 | Inhibition of NF-κB activity |

The mechanism by which these compounds exert their cytotoxic effects often involves the modulation of key signaling pathways associated with cell survival and apoptosis. For example, inhibition of glycogen synthase kinase-3β (GSK3β) has been linked to increased apoptosis in cancer cells . This suggests that This compound may similarly affect these pathways.

Anticancer Studies

In a recent study focusing on benzofuran derivatives, researchers synthesized several compounds and assessed their anticancer properties through in vitro assays. The findings indicated that modifications to the benzofuran structure significantly influenced biological activity, particularly in terms of cytotoxicity and selectivity towards cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific functional groups attached to the benzofuran scaffold can enhance biological activity. For instance, the presence of dimethylcarbamoyl groups has been shown to improve binding affinity to target proteins involved in cancer progression .

Table 2: Structure-Activity Relationship Insights

| Functional Group | Effect on Activity |

|---|---|

| Dimethylcarbamoyl | Increased binding affinity |

| Methoxyethyl | Enhanced solubility |

| Methyl substitution | Improved cytotoxicity |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the 5-position of benzofuran derivatives significantly influences molecular weight, polarity, and stability. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Polarity: Carbamates (e.g., target compound) are more polar than esters (e.g., ethyl 5-[(4-fluorobenzyl)oxy] derivative ) due to the presence of the amide group.

Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.